molecular formula C11H11BrN4OS B5750829 (7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminothiourea

(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminothiourea

Cat. No.: B5750829
M. Wt: 327.20 g/mol
InChI Key: HKJOSAIQEQNYFQ-UHFFFAOYSA-N
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Description

(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminothiourea is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminothiourea typically involves the reaction of 7-bromo-2-hydroxy-1,5-dimethylindole with thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the iminothiourea moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminothiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminothiourea is used as a building block for the synthesis of more complex molecules

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound, in particular, has shown promise in preliminary studies for its potential to inhibit the growth of certain cancer cells and microbes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminothiourea involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be due to its ability to inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-hydroxyindole: Similar in structure but lacks the dimethyl and iminothiourea groups.

    2-Hydroxy-1,5-dimethylindole: Similar but without the bromine and iminothiourea groups.

    7-Bromo-1,5-dimethylindole: Lacks the hydroxyl and iminothiourea groups.

Uniqueness

(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminothiourea is unique due to the presence of the iminothiourea moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4OS/c1-5-3-6-8(14-15-11(13)18)10(17)16(2)9(6)7(12)4-5/h3-4,17H,1-2H3,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJOSAIQEQNYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC(=S)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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